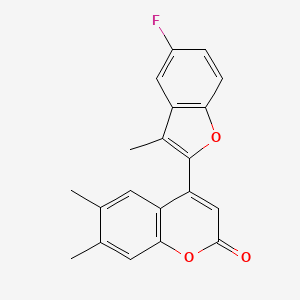

4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one

Description

4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one is a coumarin derivative featuring a benzofuran moiety substituted with fluorine and methyl groups at positions 5 and 3, respectively, along with methyl groups at positions 6 and 7 on the chromen-2-one core.

The compound’s benzofuran substituent introduces steric and electronic effects that may influence binding affinity to biological targets, while the fluorine atom could enhance metabolic stability.

Properties

IUPAC Name |

4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FO3/c1-10-6-15-16(9-19(22)23-18(15)7-11(10)2)20-12(3)14-8-13(21)4-5-17(14)24-20/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSPSKZAFFHJKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=O)C=C2C3=C(C4=C(O3)C=CC(=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Ring: The initial step involves the synthesis of the benzofuran ring through cyclization reactions.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

Formation of the Chromenone Structure: The chromenone structure is synthesized through cyclization reactions involving appropriate precursors.

Coupling Reactions: The final step involves coupling the benzofuran and chromenone structures under specific reaction conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules for various applications.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

Inducing Apoptosis: In cancer research, it is studied for its ability to induce apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzofuran-Substituted Coumarins

4-(6-Methoxy-3-methyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one

- Structure : Differs by a methoxy group at position 6 of the benzofuran ring instead of fluorine at position 5 (CAS: 637753-39-0) .

- This difference could alter binding interactions with enzymes or receptors. Molecular weight: 334.37 g/mol (vs. 330.33 g/mol for the target compound, assuming similar core structure).

5,7-Dihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3-hydroxymethyl-2,3-dihydro-benzofuran-5-yl]-chromen-4-one

- Compared to the target compound, this derivative’s hydroxyl groups may improve water solubility but reduce membrane permeability.

Coumarin-Triazole-Thiophene Hybrids

4-(((4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6,7-dimethyl-2H-chromen-2-one (Compound 1)

- Structure : Shares the 6,7-dimethylchromen-2-one core but incorporates triazole and thiophene moieties instead of benzofuran .

- Key Findings :

- ADMET Properties : Positive gastrointestinal absorption (SwissADME), negative blood-brain barrier penetration, and Toxicity Class 4 (low toxicity) .

- Antiviral Activity : Molecular docking and dynamics simulations show strong binding to SARS-CoV-2 proteins (e.g., Papain-like protease (PLpro), ΔG = -8.2 kcal/mol) .

- Comparison : The triazole-thiophene substituents in Compound 1 enhance polar interactions with viral proteases, whereas the benzofuran group in the target compound may prioritize hydrophobic interactions.

Biological Activity

4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one, a chromenone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a benzofuran moiety and multiple methyl groups, contributing to its unique properties and interactions within biological systems.

Chemical Structure and Properties

The molecular formula for this compound is C20H15FO3. Its structure can be represented as follows:

This compound belongs to the class of flavonoids, specifically chromenones, which are known for their diverse biological activities. The presence of the fluorine atom and the benzofuran group enhances its pharmacological potential, making it a subject of interest for further research.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. It has demonstrated the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

The mechanism of action involves interaction with specific molecular targets within cells. This may include modulation of signaling pathways related to inflammation and oxidative stress. The compound's ability to inhibit key enzymes involved in these pathways further supports its therapeutic potential .

Case Studies

- In Vitro Studies : A study conducted on human cell lines showed that treatment with this compound resulted in a dose-dependent reduction in inflammatory markers. The results indicated a significant decrease in TNF-alpha and IL-6 levels after treatment .

- Animal Models : In vivo studies using animal models of arthritis demonstrated that administration of the compound led to reduced swelling and pain, confirming its anti-inflammatory effects .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.